

# In-Depth Technical Guide: Discovery and Development of GI-102

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LG 6-102

Cat. No.: B1675219

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## Introduction

GI-102 is an investigational, first-in-class, bispecific Fc fusion protein developed by GI Innovation. It is engineered to act as a potent immuno-oncology agent with a dual mechanism of action aimed at robustly activating the patient's anti-tumor immune response. This document provides a comprehensive technical overview of the discovery and development of GI-102, including its molecular design, mechanism of action, preclinical data, and clinical development progress.

## Molecular Design and Rationale

GI-102 is a novel immunocytokine that structurally combines the extracellular domain of human CD80 with a modified human interleukin-2 variant (IL-2v3) via a human IgG4 Fc domain. This design is intended to synergistically harness two critical pathways in the cancer immunity cycle.

[\[1\]](#)[\[2\]](#)

The CD80 moiety serves two primary functions:

- **CTLA-4 Blockade:** It binds to the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) on T cells, an immune checkpoint receptor that downregulates T-cell activation. By blocking this interaction, GI-102 removes a key inhibitory signal, thereby promoting T-cell-mediated anti-tumor immunity.

- **Tumor and Immune Cell Targeting:** The CD80 component facilitates the targeting of the IL-2v3 payload to the tumor microenvironment and immune cells.

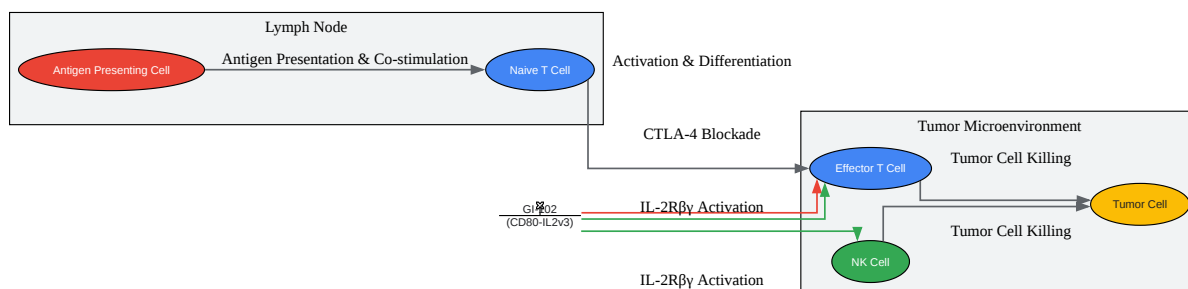
The IL-2v3 moiety is a variant of the human IL-2 cytokine engineered to have:

- **Abolished IL-2R $\alpha$  Affinity:** The IL-2v3 is designed to have no binding affinity to the alpha subunit of the IL-2 receptor (IL-2R $\alpha$  or CD25), which is constitutively expressed on regulatory T cells (Tregs). This modification is intended to prevent the expansion of immunosuppressive Tregs.
- **Preserved IL-2R $\beta\gamma$  Affinity:** The IL-2v3 maintains its binding affinity for the IL-2 receptor beta and gamma subunits (IL-2R $\beta\gamma$ ), which are predominantly expressed on cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. This selective binding is designed to preferentially stimulate the proliferation and activation of these key anti-tumor effector cells.

The IgG4 Fc domain provides a stable scaffold for the two functional domains and extends the molecule's serum half-life.

## Mechanism of Action

GI-102's dual mechanism of action is designed to promote the cancer immunity cycle through complementary pathways. The CD80-mediated blockade of CTLA-4 enhances the priming and activation of T cells in the lymph nodes. Concurrently, the IL-2v3 component stimulates the proliferation and effector function of CTLs and NK cells within the tumor microenvironment. This combined approach is hypothesized to lead to a more robust and sustained anti-tumor immune response compared to targeting either pathway alone.



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Caption: Mechanism of action of GI-102 in the tumor microenvironment and lymph node.

## Preclinical Development

### In Vitro Studies

Currently, specific quantitative data on the binding affinities and in vitro functional activity of GI-102 are not publicly available in peer-reviewed literature. The available information indicates that the IL-2v3 component has no binding affinity to IL-2R $\alpha$  while maintaining affinity for IL-2R $\beta\gamma$ .

### In Vivo Studies in Animal Models

GI-102 has been evaluated in syngeneic mouse models and non-human primates (NHPs) to assess its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics.

Syngeneic Mouse Models:

- EMT6 and LL/2 Models: Studies in EMT6 (mammary carcinoma) and LL/2 (Lewis lung carcinoma) syngeneic mouse models demonstrated that treatment with GI-102 resulted in a

significant reduction in tumor volume and growth rate compared to control groups.[3] Analysis of the tumor-infiltrating lymphocytes (TILs) in these models revealed that GI-102 induced a robust expansion of both CD8+ T cells and NK cells within the tumor microenvironment.[3] Importantly, and in contrast to treatment with Proleukin® (recombinant human IL-2), GI-102 did not lead to an expansion of the Treg population in the tumor microenvironment.[3]

#### Non-Human Primate (NHP) Studies:

- **Pharmacodynamics in Cynomolgus Monkeys:** Intravenous administration of GI-102 to Cynomolgus monkeys resulted in a robust and dose-dependent expansion of peripheral lymphocytes.[1] At a dose of 2.5 mg/kg, GI-102 led to a 21.5-fold increase in total lymphocytes, a 39.6-fold increase in CD8+ T cells, and a 22-fold increase in NK cells, without significant toxicities.[1]

Parameter	Fold Increase from Baseline (2.5 mg/kg GI-102)
Total Lymphocytes	21.5
CD8+ T Cells	39.6
NK Cells	22

Table 1: Pharmacodynamic Effects of GI-102 in Cynomolgus Monkeys[1]

- **Pharmacokinetics in Cynomolgus Monkeys:** Detailed pharmacokinetic parameters such as Cmax, AUC, and clearance from NHP studies are not yet publicly available.

## Clinical Development

GI-102 is currently being evaluated in a Phase 1/2a, first-in-human, open-label, multicenter, dose-escalation and expansion study (NCT05824975, KEYNOTE-G08) in patients with advanced or metastatic solid tumors.[1][2] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of GI-102 as a single agent and in combination with other anti-cancer therapies, including pembrolizumab.[4]

## Phase 1/2a Study (NCT05824975) - Preliminary Results

As of the data cutoff of January 12, 2024, 32 patients with a median of 3 prior lines of therapy had been treated in the dose-escalation portion of the study at dose levels of 0.06, 0.12, 0.24, and 0.45 mg/kg administered intravenously every 3 weeks.[\[2\]](#)

### Safety and Tolerability:

- GI-102 was generally well-tolerated up to the highest dose of 0.45 mg/kg.[\[2\]](#)
- No dose-limiting toxicities (DLTs) were observed.[\[2\]](#)
- The most common treatment-related adverse events (TRAEs) were pyrexia (43.8%) and chills (34.4%).[\[2\]](#)
- Grade  $\geq 3$  TRAEs occurred in 15.6% of patients, and no patients discontinued treatment due to TRAEs.[\[2\]](#)

### Pharmacokinetics and Pharmacodynamics:

- The preliminary pharmacokinetic profile of GI-102 showed target-mediated drug disposition with a half-life of approximately 48 hours.[\[2\]](#)
- At the 0.24 mg/kg dose level, GI-102 resulted in a significant expansion of peripheral lymphocytes, with a mean fold change from baseline of 4.4 for total lymphocytes, 3.9 for CD8+ T cells (effector & memory), and 20.4 for NK cells.[\[2\]](#) There was no meaningful increase in Treg cells.[\[2\]](#)

Cell Type	Mean Fold Change from Baseline (0.24 mg/kg GI-102)
Peripheral Lymphocytes	4.4 (range: 2.1-9.6)
CD8+ T Cells	3.9 (range: 2.0-5.7)
NK Cells	20.4 (range: 9.5-32.6)

Table 2: Pharmacodynamic Effects of GI-102 in Patients with Solid Tumors[\[2\]](#)

#### Anti-Tumor Activity:

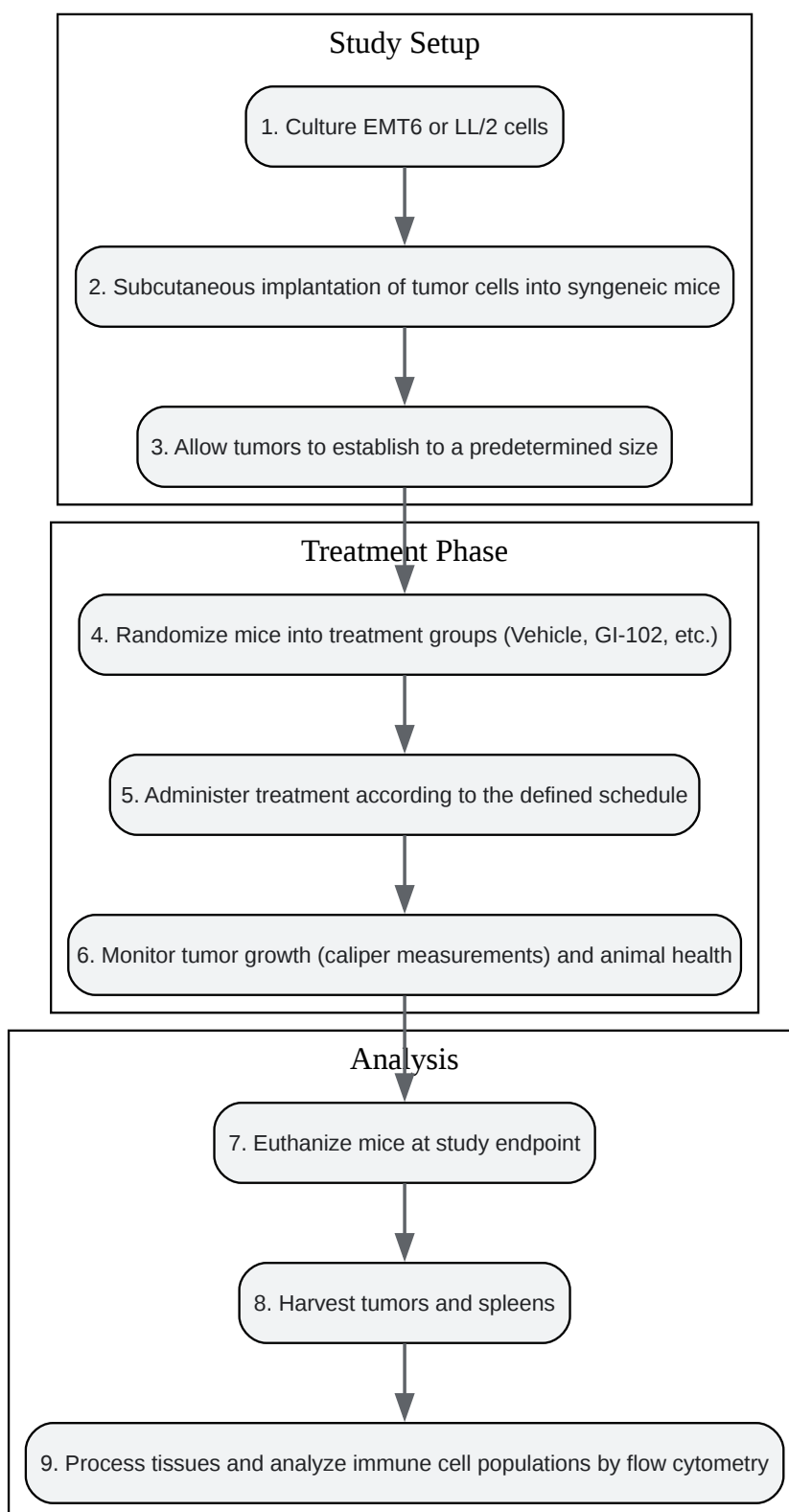
- In 23 evaluable patients, the objective response rate (ORR) was 17.4% (4/23).[2]
- In patients with metastatic melanoma who had previously received immune checkpoint inhibitors, the ORR was 42.9% (3/7) and the disease control rate (DCR) was 85.7% (6/7), including 3 confirmed partial responses (cPR).[2] The median time to response was 6 weeks. [2]
- In patients with metastatic ovarian cancer, the ORR was 33.3% (1/3) and the DCR was 66.7% (2/3), with one cPR.[2]

More recent preliminary data from a Phase 2 study of GI-102 in combination with Keytruda in patients refractory to prior immunotherapy showed an ORR of 75% (3 out of 4 patients), with one patient achieving a complete remission (CR).[5] In the melanoma subgroup of this cohort, the ORR was 100% (2 out of 2 patients).[5]

## Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of GI-102 are not available in the public domain. The following are high-level descriptions based on the available information.

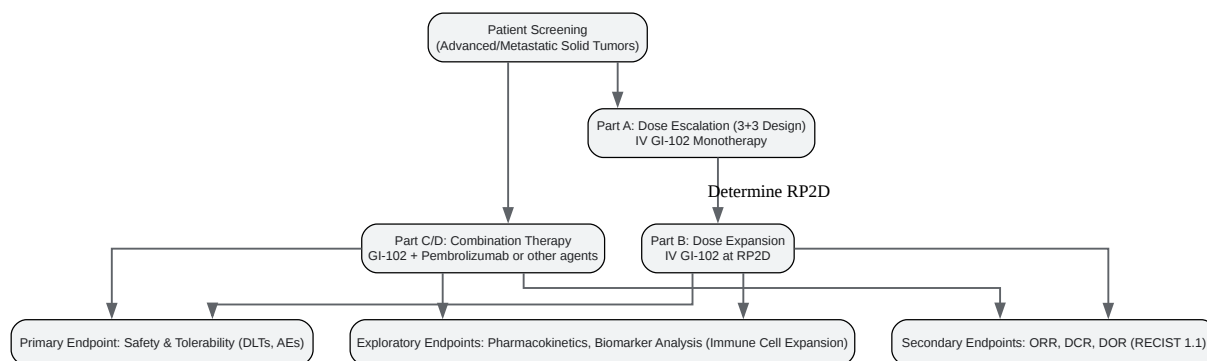
## In Vivo Efficacy in Syngeneic Mouse Models (General Workflow)



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Caption: General workflow for in vivo efficacy studies in syngeneic mouse models.

# Clinical Trial Protocol (NCT05824975) - High-Level Overview



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Caption: High-level overview of the GI-102 Phase 1/2a clinical trial design.

## Future Directions

The promising preliminary safety and efficacy data for GI-102, particularly in immune checkpoint inhibitor-refractory melanoma, have supported its continued clinical development. Ongoing and future studies will likely focus on:

- Determining the recommended Phase 2 dose (RP2D) for monotherapy and combination therapies.
- Evaluating the efficacy of GI-102 in a broader range of tumor types.
- Further investigating the potential of GI-102 in combination with other anti-cancer agents, such as other checkpoint inhibitors and targeted therapies.



- Developing and evaluating a subcutaneous formulation of GI-102 to improve patient convenience.

## Conclusion

GI-102 is a novel, dual-acting immuno-oncology agent with a well-defined mechanism of action designed to overcome some of the limitations of existing immunotherapies. Preclinical studies have demonstrated its ability to selectively activate anti-tumor immune cells and mediate anti-tumor efficacy. Early clinical data have shown a manageable safety profile and encouraging signs of anti-tumor activity in heavily pre-treated patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GI-102 in the treatment of cancer.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Development of GI-102]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675219#discovery-and-development-of-gi-102>]

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